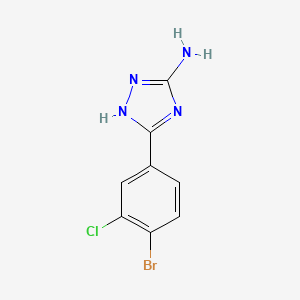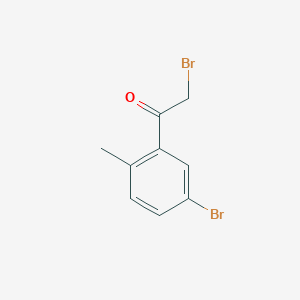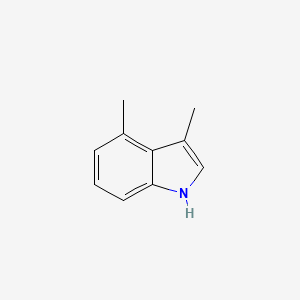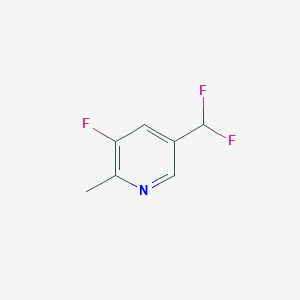
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. The presence of chloro, chloromethyl, and trifluoromethyl groups in this compound makes it highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-4-(trifluoromethyl)pyridine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols, can react with the chloro and chloromethyl groups.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can oxidize the compound.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
科学研究应用
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive functional groups. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.
5-Chloro-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloromethyl group.
2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
The presence of both chloro and chloromethyl groups in 5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine makes it unique compared to its similar compounds. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and applications.
属性
分子式 |
C7H4Cl2F3N |
|---|---|
分子量 |
230.01 g/mol |
IUPAC 名称 |
5-chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)6(9)3-13-4/h1,3H,2H2 |
InChI 键 |
RGFAHEDOAGNXHM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)

![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)


![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)



![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)
